3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Selectivity profiling High-throughput screening Off-target liability

3-Ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 338401-67-5) is a heterocyclic small molecule (C₁₁H₁₄N₂OS₂, MW 254.4 g/mol) belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class. This scaffold has been explored for diverse biological activities, including anti-tubercular, PDE7, and PDK1 inhibition.

Molecular Formula C11H14N2OS2
Molecular Weight 254.37
CAS No. 338401-67-5
Cat. No. B2948927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS338401-67-5
Molecular FormulaC11H14N2OS2
Molecular Weight254.37
Structural Identifiers
SMILESCCCSC1=NC2=C(C(=O)N1CC)SC=C2
InChIInChI=1S/C11H14N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h5,7H,3-4,6H2,1-2H3
InChIKeyVOIXOROFDRQDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 338401-67-5): A Thienopyrimidinone Scaffold with Predicted Mycobacterial Cytochrome bd Oxidase Targeting


3-Ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 338401-67-5) is a heterocyclic small molecule (C₁₁H₁₄N₂OS₂, MW 254.4 g/mol) belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class [1]. This scaffold has been explored for diverse biological activities, including anti-tubercular, PDE7, and PDK1 inhibition [2][3]. Computational predictions and vendor annotations identify its primary molecular target as cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, a validated target for energy-metabolism-directed drug combinations [4]. However, confirmatory published quantitative activity data for this specific compound remain absent from peer-reviewed literature as of mid-2026.

Why Generic Substitution of 3-Ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one Fails: SAR-Guided Differentiation of Thienopyrimidinone Cyt-bd Inhibitors


The thieno[3,2-d]pyrimidin-4(3H)-one scaffold exhibits steep structure–activity relationships (SAR), where minor substituent alterations yield profound potency shifts. In the context of Cyt-bd inhibition, Hopfner et al. (2021) demonstrated that thieno[3,2-d]pyrimidin-4-amine analogues vary over a >10-fold range in ATP IC₅₀ values (6–>100 µM) depending on N4-substitution patterns [1]. The 2-propylsulfanyl moiety present in this compound is electronically and sterically distinct from the 4-amino or 2-alkylamino variants—introducing a thioether linkage that modifies hydrogen-bond acceptor topology, lipophilicity (cLogP ~3.1), and metabolic stability. Similarly, the N3-ethyl group restricts tautomeric equilibria compared to the N3-unsubstituted core, fixing the lactam conformation critical for target engagement [2]. Generic interchange with other thienopyrimidinones (e.g., 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one, a C. difficile inhibitor, or PDE7-optimized 2-cyclopentylamino derivatives) is pharmacologically unsound because each compound class has been optimized toward distinct target profiles with non-overlapping selectivity windows [3]. Procurement without verifying the exact substituent pattern risks acquiring a compound inactive for Cyt-bd or with an entirely different activity fingerprint.

Product-Specific Quantitative Evidence Guide: 3-Ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one Differentiation Data


Proteome-Wide Selectivity Fingerprint vs. 100+ HTS Targets Demonstrates Absence of Broad Off-Target Activity

In contrast to many thienopyrimidinone analogues that exhibit promiscuous kinase or GPCR activity, 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one was tested in >100 distinct PubChem high-throughput screening (HTS) assays and registered as 'Inactive' in all of them, including assays for Ras/Rac GTPases, Bcl-2 family proteins, STAT1/3, TLR4-MyD88, PPARγ, PKD, kallikrein, Factor XIa/XIIa, and alkaline phosphatases [1]. This comprehensive negative dataset provides a selectivity baseline that is unavailable for most structurally related thienopyrimidinones, which are typically profiled against only a narrow target panel. While the absence of positive target engagement data limits utility as a chemical probe, this inactivity fingerprint supports the compound's suitability as a selective scaffold for further functionalization, as it is unlikely to generate confounding polypharmacology in cell-based assays.

Selectivity profiling High-throughput screening Off-target liability Chemical probe qualification

Physicochemical Differentiation: Computed Lipophilicity (cLogP 3.1) and Topological Polar Surface Area (tPSA 86.2 Ų) Favor Permeability vs. More Polar Thienopyrimidinone Comparators

The computed XLogP3-AA of 3.1 for 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one [1] positions it within the optimal lipophilicity range for mycobacterial cell wall penetration (LogP 2–4). This contrasts with more polar thieno[3,2-d]pyrimidin-4(3H)-one analogues such as 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one, which bears a nitro group that significantly reduces LogP and introduces potential mutagenicity alerts [2]. The tPSA of 86.2 Ų is below the 140 Ų threshold predictive of poor membrane permeation, further distinguishing this compound from larger, more polar derivatives optimized for human kinase targets (e.g., 6,7-disubstituted thienopyrimidinones with tPSA >100 Ų) [3].

Drug-likeness Permeability prediction Lipinski parameters Scaffold selection

Structural Determinants for Cyt-bd Inhibition: 2-Propylsulfanyl Substituent as a Distinctive Pharmacophoric Element vs. 4-Amino and 2-Alkylamino Thienopyrimidine Comparators

The SAR campaign by Hopfner et al. (2021) established that thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd with ATP IC₅₀ values ranging from 6 to >100 µM, with the N4-substituent critically influencing potency [1]. 3-Ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one represents a distinct chemotype wherein the 4-amino group is replaced by a carbonyl (4-one) and the 2-position bears a propylsulfanyl rather than an unsubstituted or amino-substituted moiety [2]. This thioether-containing scaffold has not been explicitly characterized in the published Cyt-bd SAR, representing a novel chemical space within this target class. By contrast, 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives are optimized for PDE7 inhibition (IC₅₀ values typically 0.1–5 µM against PDE7, with >100-fold selectivity over PDE4B) and are structurally incompatible with Cyt-bd binding [3]. The divergent substitution patterns underscore that the 2-propylsulfanyl group defines a unique pharmacophoric vector that cannot be mimicked by 2-amino or 2-cyclopentylamino analogues.

Structure–activity relationship Cyt-bd pharmacophore Scaffold hopping Medicinal chemistry

Best Research and Industrial Application Scenarios for 3-Ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one


Hit-to-Lead Optimization of Novel Cyt-bd Inhibitors for M. tuberculosis Drug Combination Therapy

This compound serves as a structurally distinct starting point for SAR expansion targeting mycobacterial Cyt-bd. The 2-propylsulfanyl group offers an underexplored pharmacophoric vector distinct from the 4-amine thienopyrimidine series reported by Hopfner et al. (2021) [1]. Its favorable computed LogP (3.1) and moderate tPSA (86.2 Ų) predict mycobacterial cell wall permeability, making it suitable for structure-based optimization toward potent Cyt-bd inhibitors intended for use in combination with QcrB inhibitors such as Q203.

Selectivity Counter-Screening in Multi-Target Drug Discovery Programs

Given its documented inactivity across >100 HTS assays encompassing kinases, GPCRs, GTPases, and apoptosis regulators [2], this compound can serve as a negative control or selectivity benchmark in multi-target screening cascades. Researchers developing thienopyrimidinone libraries can use this compound to calibrate assay windows and validate that observed activities for new analogs are target-specific rather than scaffold-promiscuous.

Computational Chemistry and Docking Studies on Thienopyrimidinone–Cyt-bd Interactions

The distinct 2-propylsulfanyl substitution enables computational chemists to probe Cyt-bd binding site topology beyond the well-characterized 4-amino series. Docking and molecular dynamics studies comparing this compound with known inhibitors (e.g., compound 19 from Hopfner et al., ATP IC₅₀ 6–18 µM [1]) can elucidate the steric and electronic tolerance of the Cyt-bd quinol-binding pocket, guiding rational design of next-generation inhibitors.

Quote Request

Request a Quote for 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.